molecular formula C7H7BrN2O3 B14846584 (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester

(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester

Cat. No.: B14846584
M. Wt: 247.05 g/mol
InChI Key: QQZUYBUVYOILOS-UHFFFAOYSA-N
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Description

(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group at the second position, a formyl group at the fifth position, and an acetic acid methyl ester moiety attached to the nitrogen atom at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

methyl 2-(2-bromo-5-formylimidazol-1-yl)acetate

InChI

InChI=1S/C7H7BrN2O3/c1-13-6(12)3-10-5(4-11)2-9-7(10)8/h2,4H,3H2,1H3

InChI Key

QQZUYBUVYOILOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=CN=C1Br)C=O

Origin of Product

United States

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